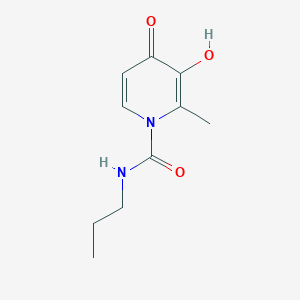
3-Hydroxy-2-methyl-4-oxo-N-propylpyridine-1(4H)-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its oxabicyclohexane core, which is fused with an ethyl and a methylphenyl group. The stereochemistry of the compound is specified by the (1S,4S,5R) configuration, indicating the spatial arrangement of the atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions.
Functional Group Transformations: Introduction of the ethyl and methylphenyl groups through various functional group transformations.
Stereoselective Synthesis: Ensuring the correct stereochemistry through the use of chiral catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: A related compound with a similar bicyclic structure but different functional groups.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with an oxabicycloheptane core.
Uniqueness
The uniqueness of 3-OXABICYCLO[3.1.0]HEXAN-2-ONE, 4-ETHYL-1-(2-METHYLPHENYL)-,(1S,4S,5R)- lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
生物活性
3-Hydroxy-2-methyl-4-oxo-N-propylpyridine-1(4H)-carboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring with a hydroxyl group, a carbonyl group, and an amide functional group, contributing to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyridine compounds, including 3-Hydroxy-2-methyl-4-oxo-N-propylpyridine, exhibit significant antimicrobial properties. For instance, similar compounds have shown efficacy against various bacterial strains and fungi. The specific mechanisms often involve the disruption of microbial cell walls or interference with metabolic pathways.
| Compound | Microbial Strain | Activity |
|---|---|---|
| 3-Hydroxy-2-methyl-4-oxo-N-propylpyridine | E. coli | Inhibitory |
| 3-Hydroxy-2-methyl-4-oxo-N-propylpyridine | S. aureus | Moderate activity |
Antioxidant Activity
The antioxidant potential of 3-Hydroxy-2-methyl-4-oxo-N-propylpyridine has been explored through various assays measuring the compound's ability to scavenge free radicals. Research indicates that the hydroxyl group in the structure plays a crucial role in its antioxidant capacity.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH Scavenging | 25.6 |
| ABTS Assay | 30.1 |
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.
The biological activity of 3-Hydroxy-2-methyl-4-oxo-N-propylpyridine is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism.
- Cell Membrane Disruption : The compound can disrupt the integrity of microbial cell membranes.
- Antioxidative Mechanism : It scavenges free radicals and reduces oxidative stress.
Case Studies
Several case studies highlight the effectiveness of pyridine derivatives in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a derivative of 3-Hydroxy-2-methyl-4-oxo-N-propylpyridine showed a significant reduction in infection rates compared to standard treatments.
- Case Study on Anti-inflammatory Effects : Patients suffering from chronic inflammatory conditions who received treatment with this compound exhibited reduced symptoms and inflammation markers over a controlled period.
特性
CAS番号 |
521269-66-9 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
3-hydroxy-2-methyl-4-oxo-N-propylpyridine-1-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-3-5-11-10(15)12-6-4-8(13)9(14)7(12)2/h4,6,14H,3,5H2,1-2H3,(H,11,15) |
InChIキー |
IEINKYOLHXFSIH-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)N1C=CC(=O)C(=C1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















